molecular formula C6H13NO B8697140 N-methyl-N-propylacetamide CAS No. 24664-67-3

N-methyl-N-propylacetamide

Cat. No.: B8697140
CAS No.: 24664-67-3
M. Wt: 115.17 g/mol
InChI Key: PGTYNKFWSGJDGL-UHFFFAOYSA-N
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Description

N-Methyl-N-propylacetamide (IUPAC name: this compound) is a secondary amide derived from acetic acid, with methyl and propyl substituents on the nitrogen atom. This compound is structurally significant in pharmaceutical research, particularly as an intermediate in synthesizing complex molecules. For example, it has been utilized in the preparation of positron emission tomography (PET) ligands for neuroimaging, as demonstrated in the synthesis of a fluorinated pyrazolopyrimidine derivative .

Properties

CAS No.

24664-67-3

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

N-methyl-N-propylacetamide

InChI

InChI=1S/C6H13NO/c1-4-5-7(3)6(2)8/h4-5H2,1-3H3

InChI Key

PGTYNKFWSGJDGL-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Selected Acetamides

Compound Name Molecular Formula Substituents (N-position) Key Characteristics/Applications References
This compound C₆H₁₃NO Methyl, linear propyl Intermediate in PET ligand synthesis
N-Methylacetamide C₃H₇NO Methyl Studied for electroanalytical purity
N-Propylacetamide C₅H₁₁NO Linear propyl IR spectral data available (neat liquid)
N-Acetyl-N-(2-methylpropyl)acetamide C₈H₁₅NO₂ Acetyl, branched 2-methylpropyl Registered under CAS 1787-52-6
Neodecanamide, N-methyl C₁₁H₂₃NO Branched neodecyl chain Industrial applications (limited data)

Detailed Analysis

N-Methylacetamide (C₃H₇NO) Simplest analog with a single methyl group on the nitrogen. Purity and electrochemical behavior have been rigorously studied by IUPAC, highlighting its role as a model compound in analytical chemistry . Lacks the steric and solubility effects introduced by longer alkyl chains.

N-Propylacetamide (C₅H₁₁NO) Features a linear propyl group, enhancing hydrophobicity compared to N-methylacetamide.

N-Acetyl-N-(2-methylpropyl)acetamide (C₈H₁₅NO₂) A branched isomer with a 2-methylpropyl group and an acetyl moiety. Registered under CAS 1787-52-6, with structural data (InChIKey: WQJBTSUJPQKSOP-UHFFFAOYSA-N) and regulatory information from ECHA . The branched structure likely reduces crystallinity and alters solubility compared to linear analogs.

Neodecanamide, N-methyl (C₁₁H₂₃NO) A long-chain derivative with a neodecyl group, suggesting use in industrial formulations (e.g., surfactants or lubricants) .

Substituent Effects on Properties

  • Solubility and Reactivity : Linear alkyl chains (e.g., propyl in this compound) increase hydrophobicity relative to methyl substituents. Branched chains (e.g., 2-methylpropyl) may further modify solubility due to steric hindrance .
  • Synthetic Utility : this compound’s dual alkyl groups make it a versatile intermediate in drug discovery, as seen in its incorporation into PET ligands targeting neurological inflammation .

Limitations and Data Gaps

  • Experimental data (e.g., melting/boiling points, solubility) for this compound are absent in the provided evidence.

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